3-Amino-5-fluoro-2-methylbenzoic acid
CAS No.: 246877-31-6
Cat. No.: VC8258827
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 246877-31-6 |
---|---|
Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.15 |
IUPAC Name | 3-amino-5-fluoro-2-methylbenzoic acid |
Standard InChI | InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |
Standard InChI Key | ZSBQKZLGNITGFO-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1N)F)C(=O)O |
Canonical SMILES | CC1=C(C=C(C=C1N)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-amino-5-fluoro-2-methylbenzoic acid is C₉H₈FNO₂, with a molecular weight of 183.16 g/mol. Its IUPAC name is derived from the parent benzoic acid structure, with substituents assigned according to positional priorities:
-
Carboxylic acid group (-COOH) at position 1
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Methyl group (-CH₃) at position 2
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Amino group (-NH₂) at position 3
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Fluorine atom (-F) at position 5
The compound’s structure is represented by the canonical SMILES notation CC1=C(C=C(C=C1N)F)C(=O)O
, which encodes the spatial arrangement of substituents .
Physicochemical Characteristics
Key properties include:
Property | Value |
---|---|
Molecular Weight | 183.16 g/mol |
Melting Point | 215–220°C (estimated) |
Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol) |
pKa | Carboxylic acid: ~2.5; Amino group: ~4.8 |
LogP | 1.8 (predicted) |
The methyl group at position 2 enhances lipophilicity, while the carboxylic acid contributes to aqueous solubility under basic conditions. The fluoro substituent influences electronic effects, modulating reactivity and binding affinity .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis of 3-amino-5-fluoro-2-methylbenzoic acid typically involves a multi-step sequence:
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Friedel-Crafts Alkylation: Introduction of the methyl group at position 2 using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Nitration: Electrophilic nitration at position 3 with nitric acid-sulfuric acid mixture.
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Fluorination: Halogen exchange via diazotization and subsequent Schiemann reaction to introduce fluorine at position 5.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amino group.
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Oxidation: Controlled oxidation of a pre-installed methyl ester to the carboxylic acid (if starting from an ester precursor) .
Industrial Production
Industrial methods optimize yield and cost-efficiency:
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Continuous Flow Reactors: Enhance reaction control for nitration and fluorination steps.
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Catalytic Recycling: Use of heterogeneous catalysts (e.g., zeolites) to minimize waste.
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Crystallization Techniques: Isolation of the final product via pH-controlled crystallization.
A representative synthetic route is illustrated below:
Chemical Reactivity and Derivatives
Key Reactions
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Esterification: Reaction with methanol under acidic conditions yields methyl 3-amino-5-fluoro-2-methylbenzoate, a precursor for drug intermediates .
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Amidation: Coupling with amines forms bioactive amides, relevant to peptidomimetic drug design.
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Electrophilic Substitution: The amino group directs further substitutions to the para position, enabling functionalization.
Derivatives and Their Applications
Derivative | Application |
---|---|
Methyl ester | Prodrug formulations |
Amide conjugates | Enzyme inhibitors |
Schiff bases | Antimicrobial agents |
Pharmacological Applications and Biological Activity
Central Nervous System (CNS) Targeting
With a predicted blood-brain barrier permeability (LogBB = 0.3), this compound shows promise in treating neurological disorders. Derivatives modulate GABA receptors, reducing neuronal excitability in epilepsy models .
Comparative Analysis with Structural Analogs
Compound | Key Difference | Bioactivity |
---|---|---|
3-Amino-5-fluorobenzoic acid | Lacks methyl group | Lower lipophilicity |
3-Amino-2-methylbenzoic acid | Lacks fluorine | Reduced metabolic stability |
The methyl group in 3-amino-5-fluoro-2-methylbenzoic acid improves membrane permeability, while the fluoro atom enhances resistance to oxidative degradation .
Recent Research Advances and Future Directions
Nanodelivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vivo studies showing a 3-fold increase in tumor accumulation compared to free drug .
Computational Drug Design
Molecular docking simulations predict strong binding to COX-2 (ΔG = -9.8 kcal/mol), suggesting anti-inflammatory applications.
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